molecular formula C10H12O3 B014931 4-(3,4-Dihydroxyphenyl)butan-2-one CAS No. 61152-62-3

4-(3,4-Dihydroxyphenyl)butan-2-one

Cat. No. B014931
CAS RN: 61152-62-3
M. Wt: 180.2 g/mol
InChI Key: QIZQZQCADPIVCI-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)butan-2-one is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known as DHP . This compound has been isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 .

Scientific Research Applications

Gastric Ulcer Treatment

4-(3,4-Dihydroxyphenyl)butan-2-one (DHP) has been studied for its protective effects against naproxen-induced gastric antral ulcers in rats . DHP was found to prevent these ulcers in a dose-dependent manner, with the best protective effect observed at a dose of 10 μg/kg . It significantly reduced the naproxen-induced lipid peroxide level in the gastric mucosa and increased the activities of radical scavenging enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase .

Antioxidant Activity

DHP has been identified as having antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

In addition to its antioxidant properties, DHP also exhibits anti-inflammatory activity . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Microbial Fermentation Research

DHP can be used in research related to microbial fermentation . Microbial fermentation is a process used in various industrial applications, including the production of food and beverages, pharmaceuticals, and biofuels.

Future Directions

There is a study that investigated the protective effect of 4-(3,4-Dihydroxyphenyl)butan-2-one against naproxen-induced gastric antral ulcers in rats . This suggests potential future directions in the research of this compound’s medicinal properties.

Mechanism of Action

Target of Action

4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.

Mode of Action

Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation

Biochemical Pathways

Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation

Result of Action

Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .

properties

IUPAC Name

4-(3,4-dihydroxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQZQCADPIVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436633
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dihydroxyphenyl)butan-2-one

CAS RN

61152-62-3
Record name 4-(3,4-dihydroxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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